![molecular formula C14H15IN2O3 B2375135 1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione CAS No. 306732-13-8](/img/structure/B2375135.png)
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, also known as IPMPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivative Applications
- The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives involves a reaction between amines and a thiol with PMDTA as a base and a copper salt. These derivatives, particularly those with a terminal acetylene moiety, can be converted to 1,4-triazolyl derivatives and further functionalized through various reactions like oxidation, alkylation, and allylation, generally yielding moderate-to-good results (Ali et al., 2015).
Anticonvulsant Properties
- A library of 28 new 1,3-substituted pyrrolidine-2,5-dione compounds was synthesized to evaluate their potential as anticonvulsant agents. The study found N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione to be particularly effective, displaying more beneficial protection than some antiepileptic drugs. Its mechanism of action is suggested to be related to blocking neuronal voltage-sensitive sodium and L-type calcium channels (Rybka et al., 2017).
Structural and Spectroscopic Studies
- Spectroscopic and crystallographic studies of 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione were conducted, providing insights into its molecular structure. The compound crystallizes in the triclinic system, and its structure is stabilized by weak intermolecular C–H···O interactions (Rajeswari et al., 2010).
Anticancer Activity
- A study on the condensation of iminodiacetic acid with various amines, including 2-morpholinoethanamine, led to the synthesis of piperazine-2,6-dione derivatives. These compounds, when evaluated for anticancer activity, showed significant potential in inhibiting various cancer cell lines (Kumar et al., 2013).
Novel Compounds and Synthesis Methods
- Various novel compounds involving pyrrolidine-2,5-dione have been synthesized, showcasing the versatility of this chemical in creating diverse molecular structures with potential biological activities. For instance, synthesis methods have led to the creation of novel dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition, highlighting the compound's utility in constructing complex molecular architectures (Boudriga et al., 2019).
properties
IUPAC Name |
1-(4-iodophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQVSSVVJKWWBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.